molecular formula C7H5FN2O2S B12544368 5-Fluoro-2-nitrobenzenecarbothioamide CAS No. 658076-53-0

5-Fluoro-2-nitrobenzenecarbothioamide

Cat. No.: B12544368
CAS No.: 658076-53-0
M. Wt: 200.19 g/mol
InChI Key: LWCWCBZMHWQVSK-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzenecarbothioamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a carbothioamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrobenzenecarbothioamide typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This process can be carried out in a continuous-flow millireactor system, which offers better control over impurity and higher process efficiency compared to traditional batch reactors . The reaction conditions include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates under optimized conditions. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrobenzenecarbothioamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.

    Substitution: Various nucleophiles can be used to replace the fluorine atom.

Major Products

    Reduction: The major product is 5-fluoro-2-aminobenzenecarbothioamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

5-Fluoro-2-nitrobenzenecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzenecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-nitrobenzotrifluoride
  • 5-Fluoro-2-aminobenzenecarbothioamide
  • 3-Fluorobenzotrifluoride

Uniqueness

5-Fluoro-2-nitrobenzenecarbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

658076-53-0

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

5-fluoro-2-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5FN2O2S/c8-4-1-2-6(10(11)12)5(3-4)7(9)13/h1-3H,(H2,9,13)

InChI Key

LWCWCBZMHWQVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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